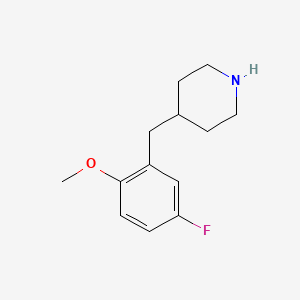
7-Bromoquinoline-3-carboxylic acid
概要
説明
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The empirical formula of 7-Bromoquinoline-3-carboxylic acid is C10H6BrNO2 and its molecular weight is 252.06 .Chemical Reactions Analysis
Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Physical And Chemical Properties Analysis
Carboxylic acids are easily deprotonated, they readily form a carboxylate salt which can then potentially be reacted with an electrophile to complete a substitution of the hydroxyl hydrogen .科学的研究の応用
Photolabile Protecting Groups
7-Bromoquinoline-3-carboxylic acid derivatives have been explored as photolabile protecting groups for carboxylic acids. For instance, 8-bromo-7-hydroxyquinoline (BHQ) is a derivative that has shown higher efficiency in single-photon quantum efficiency compared to other esters, demonstrating utility in vivo due to its increased solubility and low fluorescence. This makes it suitable as a caging group for biological messengers (Fedoryak & Dore, 2002).
Fluorescent Brightening Agents
Compounds derived from 7-bromoquinoline, such as 2-aryl-6-bromoquinolines, have potential applications as fluorescent brightening agents. These derivatives can be synthesized through various chemical reactions, and their properties as brightening agents have been studied (Rangnekar & Shenoy, 1987).
Novel Derivatization Reagents
7-Bromoquinoline derivatives like 1-(3-aminopropyl)-3-bromoquinolinium bromide (APBQ) have been synthesized as novel derivatization reagents for the analysis of carboxylic acids in biological samples. These reagents, when used in HPLC-ESI-MS/MS, assist in the efficient identification of carboxylic acids, thanks to the characteristic bromine isotope pattern in mass spectra (Mochizuki et al., 2013).
Synthesis of Complex Organic Molecules
This compound serves as a precursor in the synthesis of various complex organic molecules. For instance, it has been used in the synthesis of 11H-Pyrido[2,3-a]carbazoles and 6H-Pyrido[3,2-b]carbazoles, demonstrating the versatility of this compound in organic synthesis (Trécourt et al., 1995).
Antimicrobial Activity
Derivatives of 7-bromoquinoline, such as certain quinoline-4-carboxylic acid compounds, have been synthesized and evaluated for antimicrobial activity. This research suggests potential applications in developing new antimicrobial agents, highlighting the compound's relevance in medicinal chemistry (Bhatt & Agrawal, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-bromoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZFKPMLLXPGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588866 | |
| Record name | 7-Bromoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
892874-34-9 | |
| Record name | 7-Bromoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromoquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)




